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Compound of Interest

Compound Name: SPI-112

Cat. No.: B15543501

This guide provides an in-depth overview of SPI-112, a potent and selective competitive
inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). Due
to its limited cell permeability, this document also details the characterization and application of
its methyl ester prodrug, SPI-112Me, which facilitates cellular investigations. This guide is
intended for researchers, scientists, and drug development professionals interested in utilizing
SPI-112 and SPI-112Me as chemical probes to investigate SHP2 function in biochemical and
cellular contexts.

Core Compound Profile and Biochemical Data

SPI-112 is a competitive inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that is
a key regulator of various signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-
STAT pathways.[1][2][3] Dysregulation of SHP2 activity is implicated in numerous human
diseases, particularly cancer.[3] SPI-112 was developed from the lead compound NSC-117199
and demonstrates significant potency and selectivity for SHP2 in biochemical assays.[4]
However, the presence of a polar carboxylic acid group in SPI-112's structure renders it cell-
impermeable, limiting its direct use in studying cellular SHP2 activity.[4][5] To address this, a
methyl ester analog, SPI-112Me, was synthesized as a cell-permeable prodrug that is
predicted to be hydrolyzed to the active SPI-112 form intracellularly.[4][6]

Table 1: Biochemical and Biophysical Characterization
of SPI-112
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Parameter Value Method Target Notes
Biochemical
IC50 1uM SHP2
Assay
Demonstrates
Biochemical ~18-fold
18.3 uM PTP1B -
Assay selectivity over
PTP1B.[5]
Biochemical
14.5 uM General PTPs
Assay

Best fitted with a

) o competitive
Ki 0.8 uM Enzyme Kinetics SHP2 o
inhibition model.
[5]
Surface Plasmon Displays 1:1
KD 1.30+£0.14 uM Resonance SHP2 stoichiometric
(SPR) binding.[4]

Surface Plasmon
2.24 X 104 M-1s-
ka (on-rate) Resonance SHP2

1
(SPR)

Surface Plasmon
kd (off-rate) 0.029s-1 Resonance SHP2
(SPR)

Experimental Protocols
Biochemical SHP2 Inhibition Assay

This protocol outlines the determination of the inhibitory activity of SPI-112 against recombinant
SHP2 enzyme using a fluorogenic substrate.

Materials:

e Recombinant human SHP2 (full-length)
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Dually phosphorylated IRS-1 peptide (for SHP2 activation)[7]
6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate[2]

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20[7]
SPI-112 stock solution in DMSO

384-well black, flat-bottom plates

Procedure:

Enzyme Activation: Prepare a working solution of full-length SHP2 at 0.625 nM in Assay
Buffer. Add the dually phosphorylated IRS-1 peptide to a final concentration of 500 nM.
Incubate for 20 minutes at room temperature to allow for SHP2 activation.[7]

Compound Preparation: Prepare serial dilutions of SPI-112 in Assay Buffer.

Assay Reaction:

o To each well of a 384-well plate, add the desired concentration of SPI-112.

o Add the activated SHP2 enzyme solution to each well for a final concentration of 0.5 nM.
o Incubate for 15 minutes at 37°C.

Initiate Reaction: Add DiFMUP to each well to a final concentration of 100 uM to start the
reaction.[8]

Measurement: Monitor the increase in fluorescence intensity (Excitation: 358 nm, Emission:
450 nm) over 60 minutes using a microplate reader.[8]

Data Analysis: Calculate the initial reaction velocities and determine the IC50 value by
plotting the percent inhibition against the logarithm of the inhibitor concentration.

Surface Plasmon Resonance (SPR) Binding Assay

This protocol describes the characterization of the binding kinetics of SPI-112 to SHP2.
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Materials:

Biacore T100 instrument (or equivalent)
e CM5 Sensor Chip

e Anti-His-tag antibody

e His-tagged SHP2 (amino acids 1-525)[4]

e Running Buffer: 50 mM Bis-Tris HCI (pH 7.0), 150 mM NaCl, 2 mM DTT, 0.01% Triton X-100,
3% DMSO[4]

e SPI-112 meglumine salt
Procedure:

o Surface Preparation: Immobilize the anti-His-tag antibody on the CM5 sensor chip surface
using standard amine coupling chemistry.

e Ligand Capture: Inject the His-tagged SHP2 protein over the antibody-coated surface to
capture the enzyme.

e Analyte Injection: Prepare serial dilutions of SPI-112 meglumine salt in Running Buffer (e.qg.,
0.12,0.37, 1.1, 3.3, and 10 puM).[4]

e Binding Measurement: Inject the different concentrations of SPI-112 over the captured SHP2
surface and a reference flow cell. Monitor the association and dissociation phases in real-
time.

o Data Analysis: Fit the sensorgram data to a 1:1 binding model to determine the association
rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Cellular SHP2 Activity Assay

This protocol details the procedure to assess the ability of SPI-112Me to inhibit SHP2 activity in
intact cells.
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Materials:

MDA-MB-468 breast cancer cells[4]

e Cell culture medium (e.g., RPMI-1640 with 10% FBS)

o Epidermal Growth Factor (EGF)

e SPI-112Me stock solution in DMSO

 Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
e Anti-SHP2 antibody for immunoprecipitation

e Protein A/G agarose beads

e PTP assay buffer and substrate (DIFMUP)

Procedure:

e Cell Treatment:

Plate MDA-MB-468 cells and allow them to adhere.

o

[e]

Serum-starve the cells overnight.

o

Pre-treat the cells with various concentrations of SPI-112Me (e.g., 20 uM) or vehicle
(DMSO) for a specified time.[4]

o

Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes.
o Cell Lysis: Wash the cells with cold PBS and lyse them in Lysis Buffer.
e Immunoprecipitation:
o Incubate the cell lysates with an anti-SHP2 antibody overnight at 4°C.

o Add Protein A/G agarose beads and incubate for another 2 hours to capture the SHP2-
antibody complexes.
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o Wash the beads several times with Lysis Buffer.

e In Vitro Phosphatase Assay:
o Resuspend the beads in a PTP assay buffer.
o Add DIFMUP substrate and incubate.
o Measure the fluorescence to determine SHP2 phosphatase activity.

o Data Analysis: Compare the SHP2 activity from SPI-112Me-treated cells to that of vehicle-
treated cells.

Cellular Proliferation/Viability Assay

This protocol is used to evaluate the effect of SPI-112Me on the viability of cells dependent on
a gain-of-function SHP2 mutant.

Materials:

TF-1 myeloid cells stably expressing the SHP2E76K mutant[4]

RPMI-1640 medium with 10% FBS (GM-CSF-free)

SPI-112Me stock solution in DMSO

CellTiter-Glo® Luminescent Cell Viability Assay kit

Opaque-walled 96-well plates
Procedure:

o Cell Seeding: Seed TF-1/SHP2E76K cells (1,000 cells/well) in GM-CSF-free medium in a 96-
well plate.[4]

o Compound Treatment: Add serial dilutions of SPI-112Me to the wells. Include a vehicle
control (DMSO) and a negative control (cell-impermeable SPI-112).

¢ Incubation: Incubate the plates for 4 days.[4]
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 Viability Measurement:

o

Equilibrate the plate to room temperature.

[¢]

Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

[e]

Mix on an orbital shaker for 2 minutes to induce cell lysis.

[e]

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

(¢]

Measure luminescence using a plate reader.

o Data Analysis: Normalize the luminescence signal of treated cells to the vehicle control to
determine the relative number of viable cells. A 50% decrease in viable cells was observed
at 10 uM SPI-112Me in this assay.[4]

Signaling Pathways and Experimental Workflows
SHP2 in EGF-Stimulated Erk1/2 Activation

SHP2 is a critical positive regulator of the Ras-Erk1/2 signaling pathway downstream of
receptor tyrosine kinases like the EGF receptor (EGFR).[9] Upon EGF stimulation, SHP2 is
recruited to phosphorylated docking proteins, such as Gabl, leading to the activation of Ras
and the subsequent phosphorylation cascade of Raf, MEK, and Erk1/2.[1] SPI-112Me has
been shown to inhibit this pathway.[4]
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Caption: EGF-stimulated SHP2-mediated Erk1/2 signaling pathway and the point of inhibition
by SPI-112Me.

Constitutive Signaling by SHP2 E76K Mutant

The gain-of-function E76K mutation in SHP2 leads to its constitutive activation, promoting
cytokine-independent survival and proliferation in cell lines like TF-1.[4] This is mediated

through the upregulation of the Erk1/2 pathway and the subsequent expression of anti-

«>

apoptotic proteins like Bcl-XL.[4]

|
i[nhibits
|

SHP2 E76K

(Constitutively Active)

Activates

Erk1/2

pregulates

Bcl-XL

Inhibits Apoptosis

Cytokine-Independent
Survival & Proliferation

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://www.benchchem.com/product/b15543501?utm_src=pdf-body
https://experiments.springernature.com/articles/10.1007/978-1-0716-3327-4_15
https://experiments.springernature.com/articles/10.1007/978-1-0716-3327-4_15
https://www.benchchem.com/product/b15543501?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15543501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Caption: Constitutive signaling pathway of the SHP2 E76K mutant leading to cell survival and
its inhibition by SPI-112Me.

Experimental Workflow for Characterizing SPI-112/SPI-
112Me

The following diagram illustrates the logical workflow for the comprehensive characterization of
SPI-112 and its prodrug SPI-112Me as a chemical probe for SHP2.
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Caption: Logical workflow for the development and validation of SPI-112 and SPI-112Me as a
chemical probe for SHP2.
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Conclusion

SPI-112 is a valuable chemical probe for the in vitro study of SHP2, offering high potency and
selectivity. Its primary limitation of poor cell permeability is effectively overcome by its methyl
ester prodrug, SPI-112Me, which enables the investigation of SHP2's role in cellular signaling
and pathophysiology. The data and protocols presented in this guide provide a comprehensive
resource for researchers to effectively utilize these compounds in their studies of SHP2, a
critical target in cancer and other diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [SPI-112: A Technical Guide to a Potent and Selective
SHP2 Chemical Probe]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15543501#spi-112-as-a-chemical-probe-for-shp2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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